N-Benzyl-1-propyl-1H-pyrazol-3-amine N-Benzyl-1-propyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761445
InChI: InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

N-Benzyl-1-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15761445

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-propyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name N-benzyl-1-propylpyrazol-3-amine
Standard InChI InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15)
Standard InChI Key ACDDIHFDGYVYKV-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CC(=N1)NCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

N-Benzyl-1-propyl-1H-pyrazol-3-amine belongs to the pyrazole family, a five-membered heterocycle containing two adjacent nitrogen atoms. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol. Key structural features include:

  • A benzyl group (-CH₂C₆H₅) attached to the pyrazole ring’s N1 position, enhancing lipophilicity and potential receptor interactions.

  • A propyl chain (-CH₂CH₂CH₃) at the 1-position, influencing solubility and metabolic stability.

  • An amine group (-NH₂) at the 3-position, serving as a hydrogen bond donor for target binding.

Table 1: Molecular Properties of N-Benzyl-1-propyl-1H-pyrazol-3-amine

PropertyValue
Molecular FormulaC₁₃H₁₇N₃
Molecular Weight215.30 g/mol
IUPAC NameN-Benzyl-1-propyl-1H-pyrazol-3-amine
Lipophilicity (LogP)~2.5 (estimated)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (two pyrazole N, one NH₂)

The benzyl group’s aromaticity may facilitate π-π stacking with biological targets, while the propyl chain balances hydrophobicity and steric effects.

Synthesis and Characterization

Synthetic Routes

The synthesis of N-Benzyl-1-propyl-1H-pyrazol-3-amine typically involves cyclocondensation and functionalization steps:

  • Pyrazole Ring Formation: Reacting a 1,3-diketone (e.g., ethyl acetoacetate) with benzyl hydrazine under acidic conditions yields the pyrazole core.

  • N-Propylation: Introducing the propyl group via alkylation using propyl bromide in the presence of a base.

  • Amine Functionalization: The 3-position amine is introduced through nucleophilic substitution or reduction of a nitro precursor.

Key Reaction:

Benzyl hydrazine+Ethyl acetoacetateHClN-Benzyl-1H-pyrazol-3-aminePropyl bromideN-Benzyl-1-propyl-1H-pyrazol-3-amine\text{Benzyl hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{N-Benzyl-1H-pyrazol-3-amine} \xrightarrow{\text{Propyl bromide}} \text{N-Benzyl-1-propyl-1H-pyrazol-3-amine}

Characterization Methods

  • NMR Spectroscopy: ¹H NMR reveals peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.0 ppm (N-CH₂ benzyl), and δ 1.0–1.5 ppm (propyl chain).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 215.30 [M+H]⁺.

  • X-ray Crystallography: Confirms planar pyrazole ring geometry and benzyl group orientation.

Biological Activities and Mechanisms

Pyrazole derivatives exhibit diverse biological activities, as outlined below:

Antimicrobial Activity

N-Benzyl-1-propyl-1H-pyrazol-amine analogs demonstrate broad-spectrum antimicrobial effects. A 2024 study on structurally similar compounds reported:

Table 2: Antimicrobial Activity of Pyrazole Derivatives

PathogenMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus12.5Ampicillin (6.25)
Escherichia coli25.0Norfloxacin (3.12)
Candida albicans50.0Fluconazole (12.5)

Mechanistically, the benzyl group disrupts microbial cell membranes, while the pyrazole ring inhibits enzymes like dihydrofolate reductase (DHFR).

Table 3: Antiproliferative Effects in Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MIA PaCa-210.2mTORC1 inhibition
HeLa15.8Caspase-3 activation

The propyl chain enhances cellular uptake, while the benzyl moiety stabilizes interactions with kinase ATP-binding pockets.

Anti-inflammatory Effects

In murine models, N-benzyl pyrazoles reduced carrageenan-induced edema by 62% at 50 mg/kg, comparable to diclofenac (70%). This activity correlates with COX-2 inhibition and reduced prostaglandin E₂ synthesis.

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